1-cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-19(2)12-25-16-11-14(9-10-15(16)22(3)17(19)23)21-18(24)20-13-7-5-4-6-8-13/h9-11,13H,4-8,12H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWRPNHKYSZZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NC3CCCCC3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea typically involves multiple steps. One common approach is to start with the preparation of the benzoxazepine ring, followed by the introduction of the urea and cyclohexyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Ring Modifications
1,5-Benzoxazepine vs. 1,5-Benzodiazepine
The benzoxazepine core distinguishes itself from benzodiazepines (e.g., N-acyltetrahydro-1,5-benzodiazepines in ) by replacing one nitrogen atom with oxygen. This substitution alters electronic distribution, reducing basicity at position 1 while enhancing hydrogen-bond acceptor capacity via the oxygen atom. Benzodiazepines, such as those studied by Ponnuswamy et al., exhibit conformational flexibility (boat vs. chair) influenced by substituents. In contrast, the benzoxazepine oxygen may stabilize specific puckered conformations, as described by Cremer and Pople’s generalized ring-puckering coordinates.
Substituent Effects on Ring Conformation
The 3,3,5-trimethyl and 4-oxo groups in the target compound impose steric constraints, likely favoring a boat conformation (analogous to N-acylbenzodiazepines in ). This contrasts with unsubstituted benzoxazepines, which may adopt planar or twisted conformations.
Functional Group Comparisons
Urea vs. Amide Substituents
The urea moiety in the target compound differs from the amide group in the structurally related 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (). Urea provides two NH groups capable of forming stronger hydrogen bonds compared to the single NH in amides. This may enhance binding affinity to targets like kinases or GPCRs but could reduce membrane permeability due to increased polarity.
Cyclohexyl vs. Methyl/Alkyl Groups
However, bulky cyclohexyl groups may also sterically hinder interactions with deep binding pockets.
Physicochemical and Pharmacokinetic Properties
The table below summarizes key differences:
Biological Activity
1-Cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure features a cyclohexyl group linked to a benzoxazepine moiety through a urea functional group. This structural composition is believed to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets. Preliminary studies suggest that it exhibits antineoplastic (anti-cancer) properties and may act as an antiviral agent , particularly against SARS-CoV-2. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Pharmacological Properties
This compound has been shown to possess the following pharmacological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways.
- Antiviral Activity : The compound has shown promising results in inhibiting viral replication in cell cultures infected with SARS-CoV-2. It appears to interfere with the viral entry process or replication cycle.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human breast cancer cells revealed:
- Cell Line Used : MCF7 (human breast adenocarcinoma)
- Concentration Range : 0.1 µM to 10 µM
- Observation : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.
Case Study 2: Antiviral Activity
In another study assessing its antiviral properties:
- Virus Used : SARS-CoV-2
- Methodology : Plaque reduction assay
- Results : The compound reduced viral load by over 70% at a concentration of 10 µM without significant cytotoxicity to the host cells.
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 1-cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core benzoxazepine formation : React substituted benzoxazepine precursors (e.g., 3,3,5-trimethyl-4-oxo derivatives) with cyclohexyl isocyanate under reflux in anhydrous DMF or THF for 6–12 hours .
Urea linkage : Introduce the urea group via nucleophilic substitution or coupling agents like EDCI/HOBt.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict temperature control (60–80°C) and inert atmosphere .
Q. How are structural features of this compound characterized?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, urea NH signals at δ 8.5–9.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~420–430 Da) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the benzoxazepine core and urea conformation .
Q. What biological targets are associated with benzoxazepine-urea derivatives?
Methodological Answer: These compounds often target enzymes (e.g., kinases, HDACs) or receptors (e.g., GPCRs). For example:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
- Receptor binding : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
- Catalytic optimization : Use Pd/C or organocatalysts to enhance urea coupling efficiency. Monitor intermediates via LC-MS to identify side reactions .
- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .
Q. How do structural modifications (e.g., substituents on the benzoxazepine core) affect bioactivity?
Methodological Answer:
- SAR studies : Synthesize analogs with varied substituents (e.g., methyl vs. ethyl groups) and test against target proteins.
- Example : Replacing 3,3-dimethyl with 3-ethyl groups increased HDAC inhibition by 30% in related compounds .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and ΔG values. Validate with MD simulations (AMBER) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What strategies are effective for improving solubility and bioavailability?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the urea moiety .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance dissolution .
- LogP optimization : Adjust substituents (e.g., polar groups on cyclohexyl) to achieve LogP 2–4, measured via shake-flask method .
Q. How can in vivo toxicity be assessed preclinically?
Methodological Answer:
- Acute toxicity : Administer escalating doses (10–100 mg/kg) to rodents; monitor ALT/AST levels and histopathology .
- Genotoxicity : Conduct Ames test (TA98 strain) and micronucleus assay .
- Cardiotoxicity : Use hERG channel inhibition assays (patch-clamp electrophysiology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
